molecular formula C20H22ClNO3S B453449 METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

Katalognummer: B453449
Molekulargewicht: 391.9g/mol
InChI-Schlüssel: HQSHFOCPTVUXME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclopentylpropanoyl group, and a thiophenecarboxylate group

Eigenschaften

Molekularformel

C20H22ClNO3S

Molekulargewicht

391.9g/mol

IUPAC-Name

methyl 4-(4-chlorophenyl)-2-(3-cyclopentylpropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C20H22ClNO3S/c1-25-20(24)18-16(14-7-9-15(21)10-8-14)12-26-19(18)22-17(23)11-6-13-4-2-3-5-13/h7-10,12-13H,2-6,11H2,1H3,(H,22,23)

InChI-Schlüssel

HQSHFOCPTVUXME-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCC3CCCC3

Kanonische SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCC3CCCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the core thiophene structure. The chlorophenyl group is introduced through a substitution reaction, while the cyclopentylpropanoyl group is added via an acylation reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives and compounds containing chlorophenyl and cyclopentylpropanoyl groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable subject of study for developing new applications and understanding its behavior in various contexts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.